molecular formula C8H11NO B13213068 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile

5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13213068
M. Wt: 137.18 g/mol
InChI Key: BZDCVLGQPOSUGL-UHFFFAOYSA-N
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Description

5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO. It is characterized by a spirocyclic structure, which includes a nitrile group and an oxirane ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of cyclopentanone with 2-chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrile and oxirane functional groups. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both nitrile and oxirane functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C8H11NO/c1-6-2-3-8(4-6)7(5-9)10-8/h6-7H,2-4H2,1H3

InChI Key

BZDCVLGQPOSUGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)C#N

Origin of Product

United States

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